JSH-23

描述

JSH-23 是一种新型抗氧化剂,以其抑制活化 B 细胞核因子 kappa 轻链增强剂 (NF-κB) 信号通路的能力而闻名。 该化合物在各种科学研究应用中表现出良好的前景,尤其是在药理学和生物化学领域 .

准备方法

合成路线和反应条件

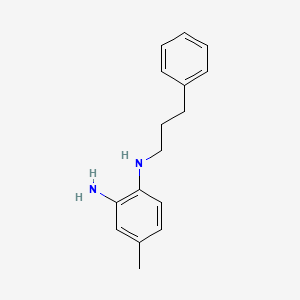

JSH-23,化学名为 4-甲基-N1-(3-苯基丙基)-1,2-苯二胺,可以通过一系列有机反应合成。合成通常涉及在碱性条件下使 4-甲基-1,2-苯二胺与 3-苯基丙基溴反应。 该反应在二甲基亚砜 (DMSO) 等有机溶剂中于升高的温度下进行,以促进所需产物的形成 .

工业生产方法

虽然 this compound 的具体工业生产方法没有得到广泛记录,但该化合物可以使用与实验室环境中使用的类似合成路线在更大规模上生产。 工业生产的关键在于优化反应条件,例如温度、溶剂选择和反应时间,以最大限度地提高产量和纯度 .

化学反应分析

反应类型

JSH-23 会发生各种化学反应,包括:

氧化: this compound 可以被氧化形成与细胞成分相互作用的活性中间体。

还原: 该化合物也可以发生还原反应,特别是在还原剂的存在下。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢 (H₂O₂) 和其他过氧化物。

还原: 通常使用硼氢化钠 (NaBH₄) 等还原剂。

主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,this compound 的氧化会导致活性氧 (ROS) 清除剂的形成,而还原会产生更稳定的衍生物 .

科学研究应用

Anti-inflammatory Applications

JSH-23 has demonstrated considerable efficacy in reducing inflammation in multiple experimental models.

Inhibition of Pro-inflammatory Cytokines

In LPS-stimulated RAW 264.7 macrophages, this compound significantly decreased the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in a dose-dependent manner. This effect was accompanied by reduced DNA binding activity of NF-κB p65 . The compound's ability to inhibit these cytokines suggests its potential for treating inflammatory diseases.

Case Study: Cisplatin-Induced Acute Kidney Injury

In a study involving cisplatin-induced acute kidney injury (AKI) in male C57BL/6 mice, this compound administration resulted in significant reductions in blood urea nitrogen (BUN), serum creatinine, and inflammatory markers such as IL-1 and IL-6. The treatment also improved histological scores related to tubular injury .

| Parameter | Control | This compound (40 mg/kg) |

|---|---|---|

| BUN (mg/dL) | 45 ± 5 | 25 ± 3 |

| Serum Creatinine (mg/dL) | 2.5 ± 0.5 | 1.2 ± 0.2 |

| IL-6 (pg/mL) | 300 ± 50 | 150 ± 30 |

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in the context of diabetic neuropathy.

Reversal of Neuropathic Deficits

In diabetic rats induced by streptozotocin, this compound treatment significantly improved nerve conduction velocity and blood flow deficits. The compound also reduced mechanical hyperalgesia and lowered levels of inflammatory markers such as TNF-α and IL-6 .

Case Study: Diabetic Neuropathy Model

The following table summarizes the effects of this compound on various parameters in diabetic rats:

| Parameter | Control | This compound (3 mg/kg) |

|---|---|---|

| Nerve Conduction Velocity (m/s) | 20 ± 3 | 30 ± 4 |

| Blood Flow (mL/min) | 0.8 ± 0.1 | 1.5 ± 0.2 |

| Mechanical Hyperalgesia Score | 8 ± 2 | 4 ± 1 |

Bone Health Applications

Recent studies have highlighted the role of this compound in bone health, particularly its antioxidant properties.

Prevention of Osteolysis

This compound has been shown to prevent osteolysis by scavenging reactive oxygen species (ROS) during osteoclastogenesis. In vitro studies indicated that this compound suppressed RANKL-induced ROS generation and enhanced the expression of Nrf2 and heme oxygenase-1 (HO-1), which are crucial for cellular antioxidant defense .

Case Study: Osteolysis Model

In a model assessing bone mass preservation, this compound treatment led to significant improvements in bone density and structure compared to controls:

| Parameter | Control | This compound Treatment |

|---|---|---|

| Bone Density (g/cm³) | 0.45 ± 0.05 | 0.65 ± 0.07 |

| Osteoclast Number | High | Reduced |

作用机制

JSH-23 主要通过抑制 NF-κB p65 亚基的核易位发挥其作用,而不影响 IκBα 的降解。这种抑制阻止了参与炎症和免疫反应的 NF-κB 目标基因的激活。 此外,this compound 增强了核因子红系 2 相关因子 2 (Nrf2) 和血红素加氧酶-1 (HO-1) 的表达,它们在细胞抗氧化防御机制中起着至关重要的作用 .

相似化合物的比较

类似化合物

BAY 11-7082: 另一种 NF-κB 抑制剂,可以阻止 IκBα 磷酸化。

IMD-0354: 抑制 IκB 激酶,从而阻断 NF-κB 的激活。

丹参酮ⅡA: 一种通过多种途径抑制 NF-κB 信号通路的天然化合物.

JSH-23 的独特性

This compound 独特的特点在于它能够抑制 NF-κB 核易位,而不影响 IκBα 的降解。这种选择性抑制使其成为研究 NF-κB 信号通路及其在各种生物过程中的作用的宝贵工具。 此外,其抗氧化特性和增强 Nrf2/HO-1 表达的能力进一步将其与其他类似化合物区分开来 .

生物活性

JSH-23 is a selective inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating immune response, inflammation, and cell survival. This compound has garnered attention for its potential therapeutic applications in various inflammatory and neurodegenerative diseases. Its biological activity is primarily attributed to its ability to inhibit NF-κB transcriptional activity without affecting IκB degradation, thereby modulating inflammatory responses and oxidative stress.

This compound exerts its biological effects through several key mechanisms:

- Inhibition of NF-κB Activation : this compound directly inhibits the nuclear translocation of NF-κB subunits (p65/p50), which is critical for the transcription of pro-inflammatory genes. This inhibition leads to decreased expression of various inflammatory mediators, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2) .

- Antioxidant Activity : this compound enhances the expression of antioxidant proteins such as Nrf2 and heme oxygenase-1 (HO-1), contributing to its protective effects against oxidative stress . This antioxidant activity is particularly significant in conditions characterized by elevated reactive oxygen species (ROS).

- Anti-inflammatory Effects : In preclinical models, this compound has demonstrated potent anti-inflammatory effects, reducing levels of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation .

1. Anti-inflammatory Effects

A study investigating the effects of this compound on LPS-induced inflammation in rats found that acute treatment with 10 mg/kg significantly reduced hypothermic responses and pro-inflammatory mediator levels . Chronic administration (3 mg/kg for 14 days) also resulted in substantial decreases in immobility time during forced swim tests, indicating an antidepressant-like effect alongside anti-inflammatory benefits.

2. Effects on Diabetic Neuropathy

In diabetic rat models, this compound administration led to improvements in nerve conduction velocity and blood flow deficits associated with diabetic neuropathy. The treatment reduced mechanical hyperalgesia and decreased levels of inflammatory cytokines such as IL-6 and TNF-α . This suggests that this compound may offer therapeutic benefits for managing diabetic complications by targeting neuroinflammation.

3. Osteolysis Prevention

Recent research highlighted this compound's role in preventing osteolysis by regulating ROS generation through the TRAF6/Rac1/NOX1 pathway. It was shown to enhance bone mass by mitigating oxidative damage and promoting antioxidant defenses in osteoblasts .

| Study | Model | Dosage | Findings |

|---|---|---|---|

| LPS-Induced Inflammation | Rats | 10 mg/kg | Reduced hypothermia and pro-inflammatory cytokines |

| Diabetic Neuropathy | Diabetic Rats | 1-3 mg/kg | Improved nerve function; reduced inflammatory markers |

| Osteolysis Prevention | Osteoblasts | Not specified | Enhanced Nrf2/HO-1 expression; reduced ROS |

属性

IUPAC Name |

4-methyl-1-N-(3-phenylpropyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-13-9-10-16(15(17)12-13)18-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12,18H,5,8,11,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFNPBSZFWXMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCCCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587909 | |

| Record name | 4-Methyl-N~1~-(3-phenylpropyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749886-87-1 | |

| Record name | 4-Methyl-N1-(3-phenylpropyl)-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=749886-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-N~1~-(3-phenylpropyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-N1-(3-phenylpropyl)-1,2-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。